

Crystal Structure Data & Comparative Guide: 2-Furyl Substituted Thiazolidines

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Compound of Interest

Compound Name: 2-(5-Methyl-2-furyl)thiazolidine

CAS No.: 51859-75-7

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Executive Summary

Objective: This guide analyzes the crystallographic architecture of 2-furyl substituted thiazolidines, a critical scaffold in medicinal chemistry. It compares these derivatives against their phenyl and thienyl analogs to highlight specific structural advantages—primarily the role of the furan oxygen in supramolecular assembly and the steric impact on ring puckering.

Audience: Structural biologists, medicinal chemists, and crystallographers.

Key Insight: Unlike the rigid planarity often observed in 2-phenyl derivatives, 2-furyl substituted thiazolidines frequently exhibit a disordered furan ring and distinct "envelope" puckering of the thiazolidine core. The furan oxygen acts as a pivotal hydrogen bond acceptor, facilitating unique C-H...O supramolecular chains that are absent in purely hydrophobic phenyl analogs.

Structural Analysis: The 2-Furyl Thiazolidine Core Crystallographic Parameters (Case Study)

Based on high-resolution X-ray diffraction data of derivatives such as 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, the following structural trends define this class:

Parameter	Typical Value / Observation	Structural Implication
Space Group	Often Monoclinic () or Orthorhombic	Indicates a preference for centrosymmetric packing, maximizing dipole alignment.
Thiazolidine Ring Conformation	Envelope Pucker (S1 as flap)	The sulfur atom typically deviates (approx. 0.11 Å) from the mean plane of the other four atoms (N1-C2-C3-O), creating a flexible "envelope" shape rather than a flat ring.
C(2)–S(1) Bond Length	1.83 – 1.84 Å	Typical for single C-S bonds, indicating no significant resonance delocalization involving the sulfur lone pair into the furan ring.
Dihedral Angles	~80° – 90° (Orthogonal)	The 2-furyl ring is often nearly perpendicular to the thiazolidine core. This "T-shaped" geometry minimizes steric clash between the furan oxygen and the thiazolidine carbonyl.
Furan Ring Disorder	High (Rotational)	The furan ring frequently displays rotational disorder (e.g., 180° flip), requiring careful crystallographic refinement (split occupancy models).

Supramolecular Assembly

The 2-furyl group is not merely a steric placeholder; it actively directs crystal packing.

- C-H...O Interactions: The furan oxygen serves as a weak hydrogen bond acceptor. In crystal lattices, this often manifests as supramolecular chains running parallel to a specific axis (e.g., the b-axis), linked by interactions between the furan oxygen and acidic protons on the thiazolidine or benzyl rings of adjacent molecules.[1]

- Absence of

-

Stacking: Unlike 2-phenyl derivatives which often stack face-to-face, the electron-rich and polarized nature of the furan ring, combined with its orthogonal orientation, frequently disrupts classic

-stacking, favoring edge-to-face or dipole-driven packing.

Comparative Performance Guide

This section objectively compares the 2-furyl substituent against the standard 2-phenyl and 2-thienyl alternatives in the context of thiazolidine derivatives.

Structural & Functional Comparison

Feature	2-Furyl Derivative	2-Phenyl Derivative	2-Thienyl Derivative
Electronic Character	Electron-rich; Oxygen is a H-bond acceptor.	Neutral/Hydrophobic; -cloud donor.	Electron-rich; Sulfur is a soft donor.
Crystal Packing Force	Driven by C-H...O hydrogen bonds and dipole interactions.	Driven by - stacking and hydrophobic effects.	Driven by S...S contacts and van der Waals forces.
Steric Bulk	Low (5-membered ring).	Medium (6-membered ring).	Low-Medium (Sulfur is larger than Oxygen).
Solubility Profile	Improved polarity; often better solubility in polar organic solvents.	Lower solubility; highly lipophilic.	Intermediate.
Biological Implication	Biofilm Inhibition: The furan oxygen can mimic biological H-bond acceptors, enhancing binding affinity in pockets where phenyl would be too hydrophobic.	General Binding: Good for filling hydrophobic pockets but lacks specific polar anchoring.	Bioisostere: often used as a direct replacement for phenyl to modulate metabolism.

Causality of Performance

- Why choose 2-Furyl? If your target protein binding pocket contains a hydrogen bond donor (e.g., a Serine or Threonine side chain), the 2-furyl oxygen provides a specific anchor point that a phenyl ring cannot.
- Why avoid 2-Furyl? The furan ring is metabolically liable to oxidative opening (forming reactive enals), which can lead to toxicity. Structurally, the rotational disorder observed in crystals implies high conformational flexibility, which might result in an entropic penalty upon binding unless the pocket is tight.

Experimental Protocol: Synthesis to Structure

To ensure high-quality crystals for X-ray diffraction, the following self-validating protocol is recommended.

Phase 1: Synthesis (One-Pot Condensation)

- Reagents: Primary amine (1.0 eq), Furfural (1.0 eq), Thioglycolic acid (1.1 eq).
- Solvent: Toluene or Benzene (for Dean-Stark water removal) or Ethanol (for microwave synthesis).
- Procedure:
 - Dissolve amine and furfural in solvent. Stir for 30 mins to form the imine intermediate (Schiff base).
 - Add thioglycolic acid.
 - Reflux for 4-6 hours (monitor by TLC).
 - Validation: The disappearance of the imine peak in IR (approx 1620 cm^{-1}) and appearance of the carbonyl peak (approx 1690 cm^{-1}) confirms cyclization.

Phase 2: Crystallization (Slow Evaporation)

- Solvent System: Ethanol (95%) or Ethanol/Chloroform (1:1 mixture).
- Method:
 - Dissolve 50 mg of purified product in minimal hot solvent.
 - Filter through a $0.45\text{ }\mu\text{m}$ PTFE syringe filter to remove dust nuclei.
 - Place in a clean vial, cover with parafilm, and poke 3-4 small holes.
 - Store at room temperature ($20\text{-}25^\circ\text{C}$) in a vibration-free zone.

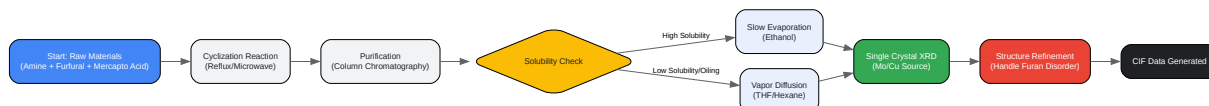
- Troubleshooting: If oiling occurs, use the Vapor Diffusion method: Dissolve in THF (inner vial) and place in a jar containing Hexane (precipitant).

Phase 3: Structure Refinement (Handling Disorder)

- Challenge: The furan ring often rotates 180°.
- Solution: In the refinement software (e.g., SHELXL), assign two positions for the furan oxygen and carbon atoms (PART 1 and PART 2). Refine the occupancy variable (FVAR) to determine the ratio (e.g., 80:20). Restrain geometry using SAME or SADI commands to ensure bond lengths remain chemically reasonable.

Visualization: Experimental Workflow

The following diagram illustrates the critical path from raw materials to a solved crystal structure, highlighting the decision nodes for crystallization.



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Caption: Workflow for the synthesis, crystallization, and structural determination of 2-furyl thiazolidines.

References

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- Crystal Structure and Hirshfeld Surface Analysis of Thiazolidin-4-one Derivatives. Source: Acta Chimica Slovenica.[4] Data: Discusses the intermolecular interactions and non-planar structures of related thiazolidine derivatives.

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